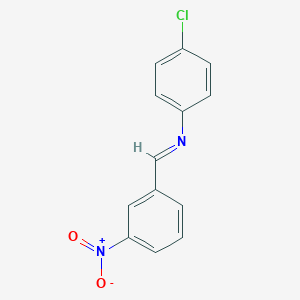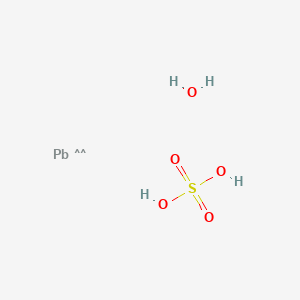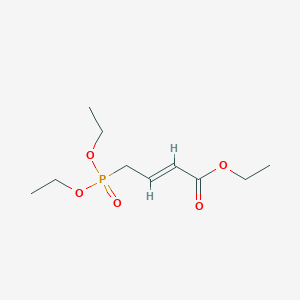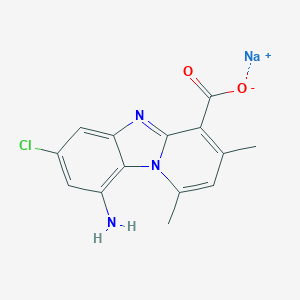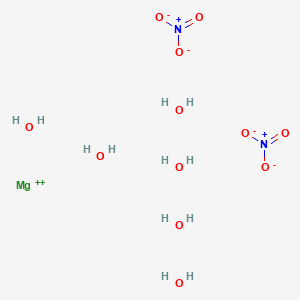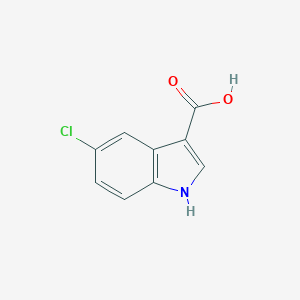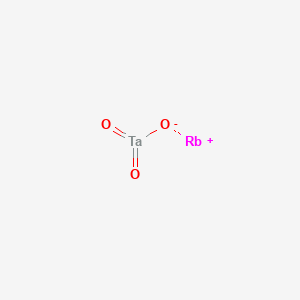
Rubidium tantalum oxide (RbTaO3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubidium tantalum oxide (RbTaO3) is a perovskite oxide compound that has garnered significant interest due to its unique structural, electronic, and optical properties. This compound exhibits diverse structural phases, including tetragonal, orthorhombic, and cubic, with the cubic phase being the most stable . The flexible chemistry and favorable characteristics of rubidium tantalum oxide, such as a tunable band gap, high carrier mobility, and excellent optical properties, make it a promising material for various advanced applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rubidium tantalum oxide can be synthesized using various methods, including solid-state reactions and sol-gel processes. In a typical solid-state reaction, rubidium carbonate (Rb2CO3) and tantalum pentoxide (Ta2O5) are mixed in stoichiometric ratios and heated at high temperatures (around 1000°C) to form rubidium tantalum oxide . The reaction can be represented as:
Rb2CO3+Ta2O5→2RbTaO3+CO2
Industrial Production Methods: Scaling up this process for industrial production would likely involve optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Rubidium tantalum oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s structural and electronic properties.
Common Reagents and Conditions:
Oxidation: Rubidium tantalum oxide can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) under controlled conditions.
Substitution: Substitution reactions involve replacing one of the elements in the compound with another element.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of rubidium tantalum oxide may result in the formation of higher oxidation state compounds, while reduction may yield lower oxidation state products .
Aplicaciones Científicas De Investigación
Rubidium tantalum oxide has a wide range of scientific research applications due to its unique properties:
Mecanismo De Acción
The mechanism by which rubidium tantalum oxide exerts its effects is primarily related to its electronic structure and interactions with other molecules. The compound’s unique electronic properties, such as its tunable band gap and high carrier mobility, enable it to participate in various chemical reactions and processes. Molecular targets and pathways involved in these reactions include the interaction of rubidium tantalum oxide with other metal oxides, leading to the formation of new compounds with enhanced properties .
Comparación Con Compuestos Similares
Rubidium tantalum oxide can be compared with other similar perovskite oxides, such as rubidium niobate (RbNbO3) and potassium tantalate (KTaO3). These compounds share similar structural and electronic properties but differ in their specific applications and performance characteristics .
Rubidium Niobate (RbNbO3): Similar to rubidium tantalum oxide, rubidium niobate exhibits ferroelectric properties and is used in applications such as memory devices and sensors.
Potassium Tantalate (KTaO3): Potassium tantalate is known for its high dielectric constant and is used in capacitors and other electronic components.
Rubidium tantalum oxide’s uniqueness lies in its combination of high-temperature stability, tunable electronic properties, and potential for advanced technological applications .
Propiedades
IUPAC Name |
oxido(dioxo)tantalum;rubidium(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.Rb.Ta/q;;-1;+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPOBMKASWKAHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ta](=O)=O.[Rb+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3RbTa |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.414 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12333-74-3 |
Source


|
| Record name | Rubidium tantalum oxide (RbTaO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012333743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubidium tantalum oxide (RbTaO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rubidium tantalum trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
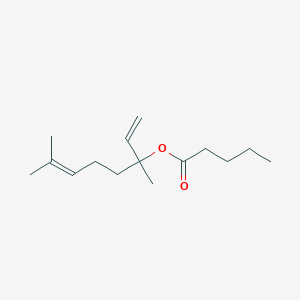
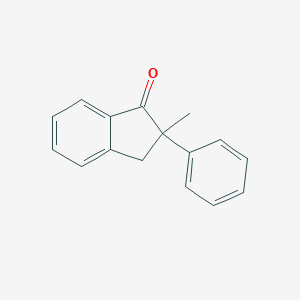
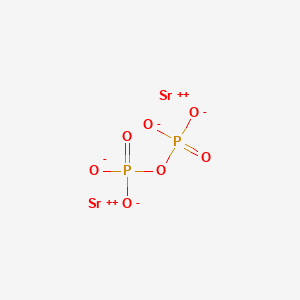
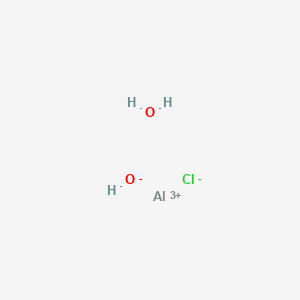
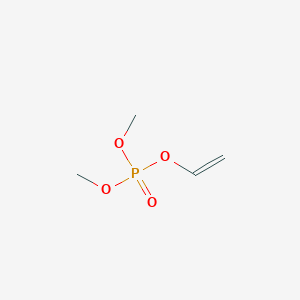
![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)
